molecular formula C14H10Cl2N2O2 B14808155 N-[(E)-(2,3-dichlorophenyl)methylidene]-2-methyl-5-nitroaniline

N-[(E)-(2,3-dichlorophenyl)methylidene]-2-methyl-5-nitroaniline

Cat. No.: B14808155
M. Wt: 309.1 g/mol
InChI Key: JOJSBQKKRXQAKG-UHFFFAOYSA-N
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Description

N-(2,3-dichlorobenzylidene)-2-methyl-5-nitroaniline is an organic compound characterized by the presence of dichlorobenzylidene and nitroaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorobenzylidene)-2-methyl-5-nitroaniline typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2-methyl-5-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorobenzylidene)-2-methyl-5-nitroaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of 2-methyl-5-aminoaniline derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dichlorobenzylidene)-2-methyl-5-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorobenzylidene)-2-methyl-5-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide
  • N-(2,3-dichlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide

Uniqueness

N-(2,3-dichlorobenzylidene)-2-methyl-5-nitroaniline is unique due to its specific combination of dichlorobenzylidene and nitroaniline groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H10Cl2N2O2

Molecular Weight

309.1 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)methanimine

InChI

InChI=1S/C14H10Cl2N2O2/c1-9-5-6-11(18(19)20)7-13(9)17-8-10-3-2-4-12(15)14(10)16/h2-8H,1H3

InChI Key

JOJSBQKKRXQAKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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